molecular formula C12H19N6O5P B12093165 2-[[1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-hydroxyphosphoryl]amino]propanoic acid

2-[[1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-hydroxyphosphoryl]amino]propanoic acid

Cat. No.: B12093165
M. Wt: 358.29 g/mol
InChI Key: VNZDKODEBZWTMP-UHFFFAOYSA-N
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Description

2-[[1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-hydroxyphosphoryl]amino]propanoic acid is a complex organic compound with significant implications in various scientific fields. This compound is characterized by its unique structure, which includes a purine base (adenine) linked to a phosphorylated propanoic acid moiety. Its intricate molecular architecture allows it to participate in a variety of biochemical and chemical processes, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-hydroxyphosphoryl]amino]propanoic acid typically involves multiple steps:

    Formation of the Purine Base Derivative: The synthesis begins with the preparation of the purine base, adenine. This can be achieved through the cyclization of suitable precursors under controlled conditions.

    Attachment of the Propanoic Acid Moiety: The next step involves the attachment of the propanoic acid group to the purine base. This is often done through esterification or amidation reactions.

    Phosphorylation: The final step is the phosphorylation of the intermediate compound to introduce the hydroxyphosphoryl group. This can be accomplished using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoric acid derivatives under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxyl groups. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reduction reactions can target the phosphoryl group, converting it to a phosphite or phosphonate. Reducing agents such as sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can occur at the purine base, where nucleophiles replace hydrogen atoms or other substituents. Reagents like sodium azide (NaN3) or thiols (R-SH) are common.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium azide (NaN3), thiols (R-SH)

Major Products Formed

    Oxidation: Formation of oxo derivatives and carboxylic acids.

    Reduction: Formation of phosphite or phosphonate derivatives.

    Substitution: Formation of azido or thiol-substituted purine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows it to participate in various organic reactions, making it valuable in synthetic organic chemistry.

Biology

In biological research, the compound is studied for its potential role in nucleotide analogs and enzyme inhibitors. Its structural similarity to natural nucleotides makes it a candidate for investigating DNA and RNA interactions.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. It may act as an antiviral or anticancer agent due to its ability to interfere with nucleic acid synthesis and function.

Industry

Industrially, the compound can be used in the production of pharmaceuticals and as a reagent in biochemical assays. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 2-[[1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-hydroxyphosphoryl]amino]propanoic acid involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit enzyme activity by mimicking natural substrates, thereby blocking the active site. Additionally, it can integrate into DNA or RNA strands, causing disruptions in nucleic acid synthesis and function.

Comparison with Similar Compounds

Similar Compounds

    Adenosine Triphosphate (ATP): A natural nucleotide involved in energy transfer.

    Adenosine Monophosphate (AMP): A nucleotide that plays a role in cellular metabolism.

    2-Aminopurine: A purine analog used in mutagenesis studies.

Uniqueness

The uniqueness of 2-[[1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-hydroxyphosphoryl]amino]propanoic acid lies in its combined features of a purine base and a phosphorylated propanoic acid moiety. This dual functionality allows it to participate in a wider range of biochemical and chemical processes compared to its analogs.

Properties

IUPAC Name

2-[[1-(6-aminopurin-9-yl)propan-2-yloxymethyl-hydroxyphosphoryl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N6O5P/c1-7(23-6-24(21,22)17-8(2)12(19)20)3-18-5-16-9-10(13)14-4-15-11(9)18/h4-5,7-8H,3,6H2,1-2H3,(H,19,20)(H2,13,14,15)(H2,17,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNZDKODEBZWTMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(NC(C)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N6O5P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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